molecular formula C23H24O7 B11654356 butyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

butyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11654356
M. Wt: 412.4 g/mol
InChI Key: COCYJEGPBPZQEY-UHFFFAOYSA-N
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Description

Butyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound with the molecular formula C23H24O6. This compound is characterized by the presence of a chromenone core structure, which is a common motif in various bioactive molecules. The chromenone structure is fused with a methoxyphenoxy group and a butyl ester, making it a unique and versatile compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via an etherification reaction, where the chromenone core reacts with 4-methoxyphenol in the presence of a suitable base like potassium carbonate.

    Esterification: The final step involves the esterification of the chromenone derivative with butyl bromoacetate in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydroxylated chromenone derivatives.

    Substitution: Formation of substituted chromenone derivatives with various functional groups.

Scientific Research Applications

Butyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of butyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate: Similar structure but with a different position of the methoxy group.

    Ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate: Similar structure but with an ethyl ester instead of a butyl ester.

Uniqueness

Butyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group and butyl ester make it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

butyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C23H24O7/c1-4-5-12-27-23(25)15(2)29-18-10-11-19-20(13-18)28-14-21(22(19)24)30-17-8-6-16(26-3)7-9-17/h6-11,13-15H,4-5,12H2,1-3H3

InChI Key

COCYJEGPBPZQEY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC

Origin of Product

United States

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